![molecular formula C9H9N3O B2677884 2-(furan-3-yl)-N-methylpyrimidin-4-amine CAS No. 1342977-15-4](/img/structure/B2677884.png)
2-(furan-3-yl)-N-methylpyrimidin-4-amine
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Overview
Description
Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . The specific molecular structure of “2-(furan-3-yl)-N-methylpyrimidin-4-amine” is not available in the retrieved information.Chemical Reactions Analysis
The chemical reactions involving furan compounds can be complex. For instance, the further oligomerization of certain furan compounds proceeds through the addition of hydrated derivatives, thus forming ether or ester bonds, in some cases along with the side processes of decarboxylation .Scientific Research Applications
Antimicrobial Activity
2-(furan-3-yl)-N-methylpyrimidin-4-amine: has demonstrated promising antimicrobial properties. In a study by Kalyaev et al., derivatives of this compound exhibited good activity against yeast-like fungi, including Candida albicans . Further investigations into its mechanism of action and potential clinical applications are warranted.
Materials Science and Organic Electronics
Furan-containing compounds often find applications in materials science. Researchers could explore the use of 2-(furan-3-yl)-N-methylpyrimidin-4-amine as a building block for organic semiconductors, sensors, or optoelectronic devices. Its electronic properties and stability merit investigation.
Future Directions
The future directions for furan compounds involve a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of this shift is to show the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals .
properties
IUPAC Name |
2-(furan-3-yl)-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-8-2-4-11-9(12-8)7-3-5-13-6-7/h2-6H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGSZQZRPGDTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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